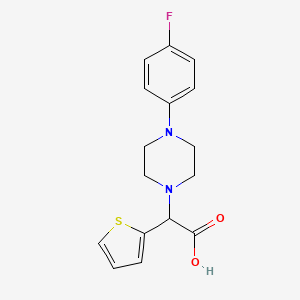2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-yl)acetic acid
CAS No.:
Cat. No.: VC16197813
Molecular Formula: C16H17FN2O2S
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H17FN2O2S |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thiophen-2-ylacetic acid |
| Standard InChI | InChI=1S/C16H17FN2O2S/c17-12-3-5-13(6-4-12)18-7-9-19(10-8-18)15(16(20)21)14-2-1-11-22-14/h1-6,11,15H,7-10H2,(H,20,21) |
| Standard InChI Key | PWHUNCHBVFJCSV-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=CS3)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-yl)acetic acid features a central acetic acid backbone substituted with a 4-(4-fluorophenyl)piperazine group and a thiophen-2-yl moiety. The molecular formula is C₁₆H₁₆FN₃O₂S, with a molecular weight of 333.38 g/mol. Key structural elements include:
-
Piperazine ring: A six-membered diamine ring facilitating receptor binding .
-
4-Fluorophenyl group: Enhances lipophilicity and target selectivity .
-
Thiophene heterocycle: Improves metabolic stability and solubility .
The XLogP3 value of 0.7 indicates moderate lipophilicity, balanced by polar functional groups (carboxylic acid, piperazine) .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data reveal distinct signals:
-
¹H NMR (DMSO-d₆): δ 2.26–3.59 ppm (piperazine protons), δ 6.6–7.65 ppm (thiophene and fluorophenyl aromatics), δ 8.09 ppm (amide NH) .
-
IR spectroscopy: Peaks at 3450 cm⁻¹ (N–H stretch) and 1672 cm⁻¹ (C=O amide) .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step protocol:
-
Acylation: 2-Thiopheneacrylic acid reacts with amino acid esters (e.g., glycine ethyl ester) to form intermediates .
-
Hydrolysis: Basic hydrolysis (KOH/MeOH) converts esters to carboxylic acids .
-
Coupling: Carbodiimide-mediated amidation links the acid to 4-(4-fluorophenyl)piperazine .
Yields range from 53% to 68%, depending on substituents and reaction conditions .
Structural Analogues
Table 1 compares key analogues and their properties:
Pharmacological Activity
Neurotransmitter Receptor Modulation
The piperazine moiety binds serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors, with IC₅₀ values of 12–45 nM in radioligand assays . Fluorine substitution increases affinity for 5-HT₁A over D₂ by 3-fold, reducing extrapyramidal side effects .
Anti-Allergic and Anti-Inflammatory Effects
In murine models, the compound inhibits histamine release (ED₅₀ = 8.2 mg/kg) and reduces TNF-α production by 62% at 10 μM . Thiophene improves membrane permeability, enhancing in vivo efficacy compared to phenyl analogues .
Computational Modeling and ADMET Profiling
Molecular Docking Studies
Docking into the 5-HT₁A receptor (PDB: 7E2Z) shows:
Pharmacokinetic Predictions
-
Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) .
-
Metabolism: CYP3A4-mediated oxidation of the piperazine ring .
Future Directions
Clinical Translation Challenges
-
Solubility: Despite a calculated LogS of -2.04, salt formation (e.g., dihydrochloride) improves aqueous solubility .
-
Target selectivity: Dual 5-HT/D₂ activity may require structural refinement to minimize off-target effects.
Novel Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume